Comparative Anti-HIV-1 Potency Against Wild-Type Virus in the 4'-Ethynyl-2-Fluoroadenosine Series
Within a synthesized series of 2'-deoxy-2'-β-fluoroadenosines bearing 4'-azido or 4'-ethynyl groups, the 4'-ethynyl-2-fluoroadenosine analog designated 1c (CL-197) was identified as the most potent compound against wild-type HIV-1. It demonstrated an EC50 of 0.9 nM, which was superior to other synthesized analogs in the same study [1].
| Evidence Dimension | Anti-HIV-1 Activity (Wild-Type) |
|---|---|
| Target Compound Data | EC50 = 0.9 nM |
| Comparator Or Baseline | Other 4'-azido and 4'-ethynyl-2-fluoroadenosine analogs synthesized in the same study (values not explicitly detailed in abstract but stated as less potent than CL-197). |
| Quantified Difference | CL-197 is reported as the most potent analog in the series. |
| Conditions | In vitro anti-HIV-1 assay (wild-type strain). |
Why This Matters
This provides a direct, intra-study benchmark, confirming that the specific substitution pattern of CL-197 (4'-ethynyl, 2-fluoro) confers a potency advantage over closely related structural analogs, which is critical for research focused on high-sensitivity viral inhibition.
- [1] Hou, J., Peng, Y., Liu, B., Zhang, Q., Wang, J.-H., Yu, W., & Chang, J. (2023). 4′-Ethynyl-2′-deoxy-2′-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV‑1 Infection. Journal of Medicinal Chemistry, 66(16), 11282–11293. View Source
